

Optimizing Mmt group deprotection conditions to avoid side reactions

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Compound of Interest

Compound Name: Fmoc-D-Cys(Mmt)-OH

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Technical Support Center: Optimizing Mmt Group Deprotection

Welcome to the Technical Support Center for optimizing the deprotection of the 4-methoxytrityl (Mmt) group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Mmt removal, minimize side reactions, and ensure the integrity of your final product.

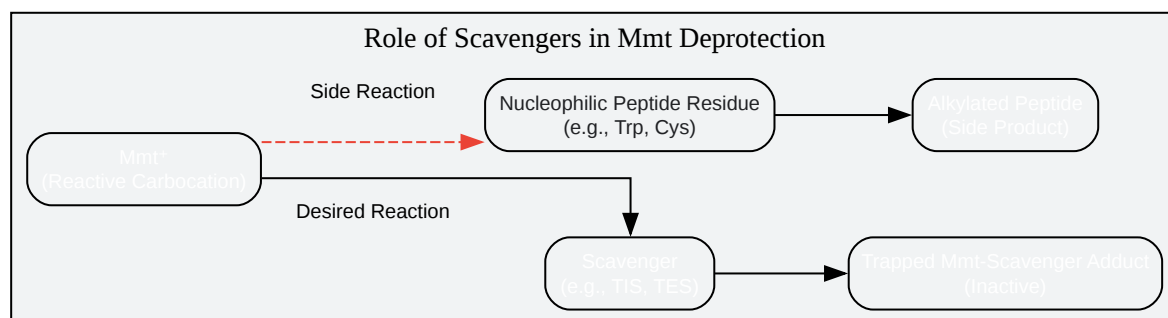
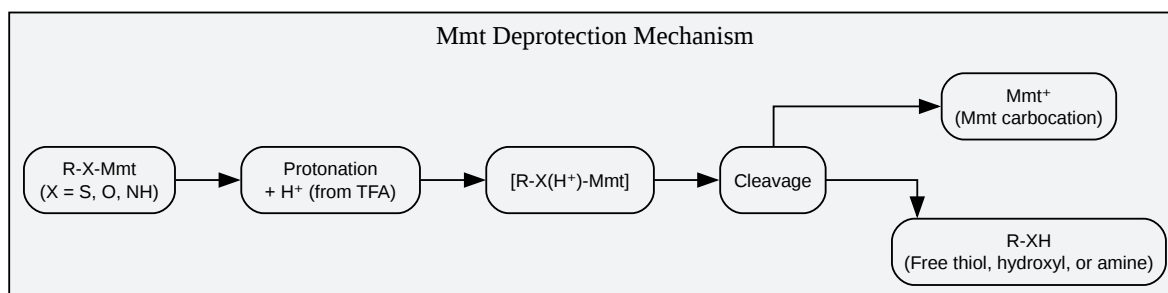
Frequently Asked Questions (FAQs)

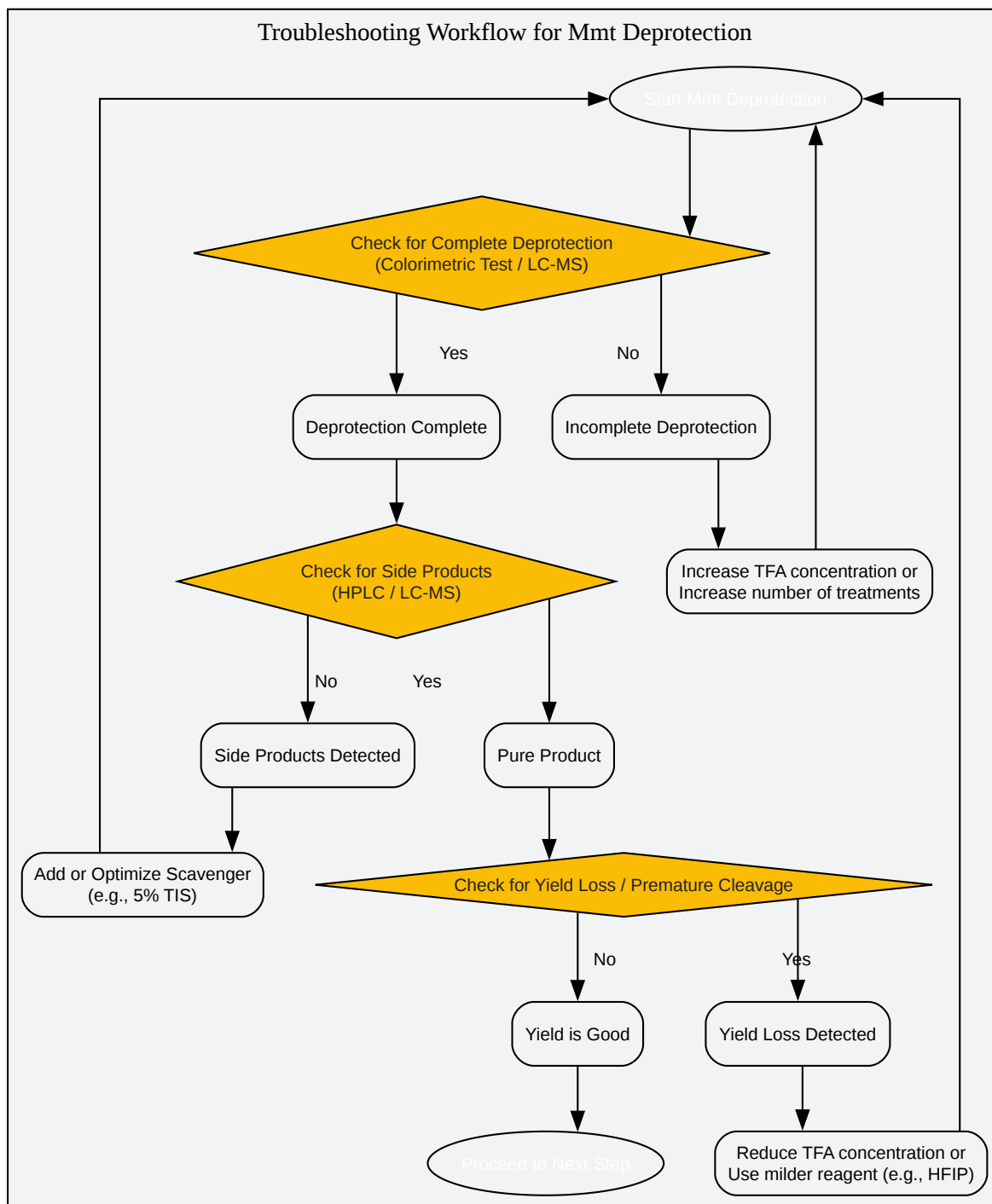
Q1: What is the Mmt protecting group and why is it used?

The 4-methoxytrityl (Mmt) group is an acid-labile protecting group commonly used for the side chains of amino acids like Cysteine (Cys), Lysine (Lys), Histidine (His), and Serine (Ser) in solid-phase peptide synthesis (SPPS).^{[1][2][3]} Its primary advantage is its high acid sensitivity, which allows for its selective removal under very mild acidic conditions that do not affect other more robust protecting groups, such as tert-butyl (tBu) or Boc.^{[3][4]} This "orthogonal" deprotection capability is crucial for complex synthetic strategies that require on-resin modifications, such as cyclization or branching.^{[1][5]}

Q2: What is the general mechanism of Mmt deprotection?

Mmt deprotection is an acid-catalyzed process. The reaction is initiated by the protonation of the methoxy group's ether oxygen by a mild acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen or carbon-sulfur bond, which generates a highly stable Mmt carbocation and the deprotected functional group on the peptide. The stability of this carbocation is due to the delocalization of the positive charge across the three phenyl rings, one of which is further stabilized by the electron-donating methoxy group.





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